2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941982-86-1, PubChem CID is a synthetic small molecule belonging to the N-arylpiperidinyl-benzenesulfonamide class, with molecular formula C₁₇H₁₆F₂N₂O₃S and a monoisotopic mass of 366.08497 Da. The compound integrates a 2,4-difluorobenzenesulfonamide electrophilic warhead with a 2-oxopiperidin-1-yl-phenyl motif—the identical S4-binding pharmacophore found in the FDA-approved oral anticoagulant apixaban.

Molecular Formula C17H16F2N2O3S
Molecular Weight 366.38
CAS No. 941982-86-1
Cat. No. B2553111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941982-86-1
Molecular FormulaC17H16F2N2O3S
Molecular Weight366.38
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)25(23,24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2
InChIKeyARTPMXNOAFNNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS​ 941982-86-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941982-86-1, PubChem CID 7636125) is a synthetic small molecule belonging to the N-arylpiperidinyl-benzenesulfonamide class, with molecular formula C₁₇H₁₆F₂N₂O₃S and a monoisotopic mass of 366.08497 Da [1]. The compound integrates a 2,4-difluorobenzenesulfonamide electrophilic warhead with a 2-oxopiperidin-1-yl-phenyl motif—the identical S4-binding pharmacophore found in the FDA-approved oral anticoagulant apixaban [2]. Computed physicochemical descriptors include XLogP3-AA = 2.4, topological polar surface area (TPSA) = 74.9 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds, placing it within favorable drug-like chemical space (Lipinski rule of 5 compliant) [1]. The compound was first registered in PubChem on 2006-07-29 and has been commercially available through multiple chemical suppliers as a research-grade intermediate and screening compound [1].

Why Generic Substitution of 2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide with In-Class Analogs Is Not Advisable Without Quantitative Equivalence Data


Within the N-arylpiperidinyl-benzenesulfonamide class, substitution pattern on the benzenesulfonamide ring is a primary determinant of target engagement potency, selectivity, and pharmacokinetic behavior. The 2,4-difluoro substitution has been explicitly validated in multiple medicinal chemistry campaigns: Parmee et al. (2004) demonstrated that the 2,4-difluorobenzenesulfonamide fragment (compound 15b) confers an optimal balance of DPP-IV inhibitory potency with oral pharmacokinetic suitability in rat, while the analogous 2,5-difluoro and 2,4,5-trifluoro variants exhibited divergent IC₅₀ values of 270 nM and 119 nM, respectively [1]. In the factor Xa inhibitor series by Ishihara et al. (2007), the specific N-benzenesulfonylpiperidine architecture—with defined aryl substitution—yielded compound 39 with fXa IC₅₀ = 13 nM and >7,000-fold selectivity over thrombin; removal or rearrangement of the fluoro substituents would be predicted to ablate this selectivity window [2]. Similarly, the 2-oxopiperidin-1-yl-phenyl group is the critical S4-binding element shared with apixaban (fXa Ki = 0.08 nM) [3]; replacement with simple piperidine, morpholine, or unsubstituted phenyl rings fundamentally alters target binding geometry. Therefore, interchanging CAS 941982-86-1 with a non-fluorinated, mono-fluorinated, or differently substituted analog without equivalent comparative data carries a high risk of altered biological activity, selectivity profile, and physicochemical behavior [1][2][3].

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Head-to-Head and Class-Level Comparator Data


Structural Differentiation: 2,4-Difluoro Substitution Pattern Versus Mono-Fluorinated and Non-Fluorinated Benzenesulfonamide Analogs

The 2,4-difluorobenzenesulfonamide moiety of CAS 941982-86-1 represents a specific pharmacophoric substitution pattern with validated differentiation from mono-fluorinated and non-fluorinated analogs. Parmee et al. (2004) evaluated a systematic series of fluorinated benzenesulfonamide DPP-IV inhibitors: the 2,4-difluoro analog 15b demonstrated a balanced in vitro profile with oral efficacy at 3 mpk in lean mice, while the 2,5-difluoro analog (22q) and 2,4,5-trifluoro analog (22t) showed IC₅₀ values of 270 nM and 119 nM, respectively, with differing selectivity and PK characteristics [1]. In a distinct chemotype, the N-benzenesulfonylpiperidine series from Ishihara et al. (2007) produced compound 39 (fXa IC₅₀ = 13 nM, >7,000-fold selectivity over thrombin) specifically through optimized aryl sulfonamide substitution; the unsubstituted benzenesulfonamide precursor showed markedly reduced potency [2]. These data demonstrate that the 2,4-difluoro pattern is not interchangeable with other fluoro-substitution patterns and must be considered a distinct chemical entity for procurement decisions [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Physicochemical Differentiation: Drug-Like Property Space of CAS 941982-86-1 Versus the Clinical Candidate Apixaban

CAS 941982-86-1 (MW 366.4 Da, TPSA 74.9 Ų, XLogP3 2.4, 1 HBD, 6 HBA, 4 rotatable bonds) occupies a distinctly different physicochemical property space compared to the approved drug apixaban (MW 459.5 Da, TPSA 110.2 Ų, XLogP 1.81, 1 HBD, 8 HBA, 5 rotatable bonds), despite sharing the 2-oxopiperidin-1-yl-phenyl S4-binding motif [1][2]. The lower molecular weight (−93.1 Da difference), reduced TPSA (−35.3 Ų difference), and higher computed lipophilicity of CAS 941982-86-1 make it a more suitable starting point for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns, where smaller, less polar, more ligand-efficient starting points are preferred [1]. Both compounds satisfy Lipinski's rule of five with zero violations [1][2]. The smaller size and reduced polar surface area of CAS 941982-86-1 may translate to higher membrane permeability (predicted) compared to apixaban, albeit with potentially lower aqueous solubility [1].

Physicochemical Properties Drug-Likeness Fragment-Based Drug Design

Class-Level Evidence: N-Benzenesulfonylpiperidine Derivatives as Potent Factor Xa Inhibitors with Defined Selectivity Window

The N-benzenesulfonylpiperidine scaffold class—to which CAS 941982-86-1 belongs—has been systematically characterized as a privileged chemotype for factor Xa (fXa) inhibition. Ishihara et al. (2007) identified a series of N-benzenesulfonylpiperidine derivatives through solid-phase parallel synthesis, in which the substituted benzenesulfonyl group serves as a novel S4-binding element [1]. The optimized compound 39 achieved fXa IC₅₀ = 13 nM and >7,000-fold selectivity over thrombin, demonstrating that this scaffold can deliver both high potency and exceptional selectivity within the coagulation cascade [1]. Notably, masking of hydrophilic groups in compound 39 produced prodrug 28, which demonstrated an anticoagulant effect after oral dosing, confirming the in vivo translational potential of this chemotype [1]. While compound-specific data for CAS 941982-86-1 in fXa assays have not been publicly reported, the structural congruence between the N-benzenesulfonylpiperidine core of compound 39 and the N-(2-oxopiperidin-1-yl-phenyl)benzenesulfonamide architecture of CAS 941982-86-1 supports its utility as a screening candidate or synthetic intermediate in coagulation factor inhibitor programs [1].

Factor Xa Inhibition Anticoagulant Drug Discovery Serine Protease Selectivity

Class-Level Evidence: Sulfonamide-Piperidinone Scaffold as a Validated Chemotype for MDM2-p53 Protein-Protein Interaction Inhibition

The sulfonamide-piperidinone scaffold—exemplified by CAS 941982-86-1—has been independently validated as a potent chemotype for inhibiting the MDM2-p53 protein-protein interaction (PPI). A study presented at the AACR Annual Meeting 2015 (Abstract 3663) reported the discovery of sulfonamide-piperidinones as potent MDM2-p53 inhibitors, with compound 14 achieving IC₅₀ = 5.3 nM in a cell proliferation assay [1]. Compound 14 was demonstrated to interact specifically with the p53-binding pocket of MDM2, releasing p53 from negative regulation, leading to p53 stabilization, pathway activation, cell cycle arrest, and apoptosis in cancer cells expressing wild-type p53 [1]. This class-level validation was further extended by the discovery of AMG 232, a sulfonamide-piperidinone clinical candidate with SPR KD = 0.045 nM and SJSA-1 EdU IC₅₀ = 9.1 nM [2]. The structural commonality—the piperidinone (2-oxopiperidine) ring connected via a sulfonamide linker to an aromatic system—is shared between CAS 941982-86-1 and these validated MDM2 inhibitors, supporting the compound's potential as a chemical probe or starting scaffold for PPI inhibitor development [1][2].

MDM2-p53 Inhibition Oncology Drug Discovery Protein-Protein Interaction

Physicochemical Differentiation: Solubility and Lipophilicity Profile Relative to Clinical-Stage Piperidine Sulfonamide Compounds

The computed lipophilicity (XLogP3 = 2.4) and polar surface area (TPSA = 74.9 Ų) of CAS 941982-86-1 position it in a distinct physicochemical space relative to more polar clinical-stage piperidine sulfonamide compounds [1]. The compound's moderate lipophilicity (XLogP3 = 2.4) is higher than that of apixaban (XLogP = 1.81) [2], suggesting potentially greater membrane permeability but also potentially lower aqueous solubility. The lower TPSA of CAS 941982-86-1 (74.9 Ų vs. 110.2 Ų for apixaban) is consistent with its smaller molecular size and fewer polar heteroatoms, predicting enhanced passive transcellular permeability [1][2]. For in vivo studies, these properties indicate that CAS 941982-86-1 may require formulation with co-solvents (e.g., PEG 400, DMSO) to achieve adequate solubility, a consideration that differentiates it from more polar, more soluble analogs [1].

Aqueous Solubility Lipophilicity ADME Properties

Structural Fragmentation Utility: CAS 941982-86-1 as a Key Intermediate or Pharmacophoric Probe for the 2-Oxopiperidin-1-yl-Phenyl S4-Binding Motif

CAS 941982-86-1 incorporates the complete 2-oxopiperidin-1-yl-phenyl motif that constitutes the critical S4-binding element of the FDA-approved anticoagulant apixaban, as confirmed by X-ray crystallographic studies of the apixaban–fXa co-crystal structure [1]. In apixaban, the 2-oxopiperidin-1-yl-phenyl group occupies the S4 pocket of factor Xa, making key hydrophobic contacts that contribute to its picomolar binding affinity (Ki = 0.08 nM) [1]. CAS 941982-86-1 retains this pharmacophoric element while lacking the pyrazolo-pyridine core and the 4-methoxyphenyl P1 motif of apixaban, making it a more synthetically accessible and fragment-like molecular probe [2]. This structural simplification eliminates 93 Da of molecular weight while preserving the validated S4-binding motif, positioning CAS 941982-86-1 as a useful synthetic intermediate or fragment probe for exploring S4-pocket interactions in coagulation factor and related serine protease targets [1][2].

Fragment-Based Drug Design Apixaban Intermediate S4-Binding Pharmacophore

Optimal Scientific and Industrial Application Scenarios for 2,4-Difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Serine Proteases (Factor Xa, Thrombin, DPP-IV) That Utilize the S4-Binding Pharmacophore

CAS 941982-86-1 is ideally suited as a fragment or low-molecular-weight chemical probe in FBDD campaigns targeting serine proteases, particularly factor Xa and DPP-IV. The compound retains the 2-oxopiperidin-1-yl-phenyl S4-binding motif validated in apixaban (fXa Ki = 0.08 nM) while offering a 93 Da smaller, achiral scaffold with TPSA = 74.9 Ų and XLogP3 = 2.4, physicochemical properties that favor fragment library inclusion and subsequent fragment growth [1]. The N-benzenesulfonylpiperidine class has demonstrated fXa IC₅₀ = 13 nM with >7,000-fold thrombin selectivity [2], and the 2,4-difluorobenzenesulfonamide fragment has been validated as an orally efficacious DPP-IV inhibitor scaffold in rodent models [3]. Researchers should employ this compound in biochemical screening cascades (fXa enzymatic assay with S-2222 substrate; DPP-IV assay with AP-AFC substrate) followed by selectivity profiling against related serine proteases to establish a target-specific SAR series [2][3].

MDM2-p53 Protein-Protein Interaction Inhibitor Lead Optimization Using the Sulfonamide-Piperidinone Scaffold

The sulfonamide-piperidinone architecture of CAS 941982-86-1 maps onto the validated chemotype for MDM2-p53 PPI inhibition, where structurally related compounds have achieved cell proliferation IC₅₀ = 5.3 nM and clinical candidates such as AMG 232 have demonstrated sub-nanomolar binding affinity (SPR KD = 0.045 nM) [1]. The 2,4-difluorobenzenesulfonamide moiety may engage in favorable halogen-bonding or hydrophobic interactions within the MDM2 p53-binding pocket, while the 2-oxopiperidin-1-yl-phenyl group provides a rigid, planar scaffold for optimizing PPI contacts [1]. Recommended experimental workflow: (1) SPR or fluorescence polarization primary binding screen against recombinant MDM2 (residues 1–118); (2) cell viability assay in p53 wild-type cancer lines (e.g., SJSA-1, HCT-116); (3) p53 target gene activation (p21, PUMA) by qPCR or western blot to confirm on-target pathway engagement [1].

Synthetic Intermediate for Structural Diversification in Anticoagulant and Antithrombotic Drug Discovery Programs

CAS 941982-86-1 serves as a strategic synthetic intermediate for constructing focused libraries of N-arylpiperidinyl-benzenesulfonamide derivatives targeting coagulation factors. The benzenesulfonamide nitrogen and the 2,4-difluorophenyl ring provide two orthogonal vectors for chemical diversification: (1) alkylation or acylation of the sulfonamide NH can modulate potency and selectivity; (2) nucleophilic aromatic substitution (SNAr) at the 2- or 4-fluoro positions enables introduction of solubilizing groups or additional binding elements [1]. The Ishihara et al. (2007) solid-phase parallel synthesis strategy demonstrated that systematic substitution of the benzenesulfonyl group can generate compounds spanning picomolar to micromolar fXa inhibitory activity [2]. The compound's achiral nature simplifies synthesis and QC compared to apixaban, which contains one chiral center [1]. Procurement specifications should require ≥95% purity (HPLC), with characterization by ¹H/¹³C NMR and HRMS to ensure batch-to-batch reproducibility in SAR studies [1].

Chemical Probe Development for Investigating the Role of 2,4-Difluorobenzenesulfonamide-Containing Compounds in Kinase and Epigenetic Target Modulation

The 2,4-difluorobenzenesulfonamide moiety of CAS 941982-86-1 is a recognized pharmacophore in kinase inhibitor design, as evidenced by multiple patent filings describing sulfonamide-structured kinase inhibitors [1]. The combination of this electrophilic warhead with the 2-oxopiperidin-1-yl-phenyl S4-binding motif creates a bifunctional scaffold that can be deployed in chemical biology studies investigating dual kinase/protease inhibition or polypharmacology [1]. For procurement purposes, researchers should verify the compound's identity by InChIKey (ARTPMXNOAFNNKD-UHFFFAOYSA-N) and confirm purity by orthogonal analytical methods (HPLC ≥ 95%, ¹H NMR consistent with structure) [2]. Given its moderate computed lipophilicity, stock solutions should be prepared in DMSO (10–50 mM) with storage at −20°C under desiccated conditions to prevent hydrolysis of the sulfonamide bond [2].

Quote Request

Request a Quote for 2,4-difluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.